![molecular formula C18H16N2O2S B7547405 (2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)
(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide
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Overview
Description
(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide, commonly known as BMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMH is a synthetic molecule that is structurally related to curcumin, a natural compound found in turmeric. In
Mechanism of Action
The exact mechanism of action of BMH is still not fully understood. However, it is believed that BMH exerts its effects through multiple pathways. One of the main pathways is the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BMH has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
BMH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been shown to modulate the expression of various genes that are involved in cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMH for lab experiments is its versatility. It can be easily synthesized and modified to create analogs with different properties. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the study of BMH. One area of interest is the development of BMH analogs with improved solubility and bioavailability. Another area of interest is the study of BMH in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, the study of BMH in animal models of other diseases, such as neurodegenerative diseases, may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
BMH can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of furfural and 2-aminobenzothiazole to form a furan-benzothiazole intermediate. This intermediate is then reacted with the appropriate aldehyde to form the final product, BMH. The synthesis of BMH is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
BMH has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anti-cancer properties. BMH has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, BMH has also been studied for its anti-inflammatory and antioxidant effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. It has also been shown to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-3-4-9-17(21)19-12-13-10-11-15(22-13)18-20-14-7-5-6-8-16(14)23-18/h2-11H,12H2,1H3,(H,19,21)/b3-2+,9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWXHSXSVXQKEQ-DSXPNFDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NCC1=CC=C(O1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NCC1=CC=C(O1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide |
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